molecular formula C6H7NO2 B6172618 5-cyclopropyl-1,2-oxazol-3-ol CAS No. 17281-37-7

5-cyclopropyl-1,2-oxazol-3-ol

Cat. No.: B6172618
CAS No.: 17281-37-7
M. Wt: 125.1
InChI Key:
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Description

5-Cyclopropyl-1,2-oxazol-3-ol is a heterocyclic compound featuring a five-membered ring structure that includes both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1,2-oxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the oxazole ring . This reaction can be catalyzed by various metal catalysts, although recent advancements have focused on metal-free synthetic routes to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,2-oxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .

Scientific Research Applications

5-Cyclopropyl-1,2-oxazol-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-oxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 5-Methyl-1,2-oxazol-3-ol
  • 5-Phenyl-1,2-oxazol-3-ol
  • 5-Ethyl-1,2-oxazol-3-ol

Comparison: Compared to these similar compounds, 5-cyclopropyl-1,2-oxazol-3-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

17281-37-7

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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